

Technical Guide: (5-Methyl-1H-pyrazol-3-yl)boronic acid

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Compound of Interest

Compound Name: (5-Methyl-1H-pyrazol-3-yl)boronic acid

Cat. No.: B591762

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CAS Number: 1163248-54-1[1]

This technical guide provides an in-depth overview of **(5-Methyl-1H-pyrazol-3-yl)boronic acid**, a key building block for researchers, scientists, and professionals in drug development and medicinal chemistry.

Core Compound Properties

(5-Methyl-1H-pyrazol-3-yl)boronic acid is a heterocyclic organic compound containing a pyrazole ring functionalized with a methyl group and a boronic acid. This structure makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.

Physicochemical Data

A summary of the available quantitative data for **(5-Methyl-1H-pyrazol-3-yl)boronic acid** is presented below. Please note that some values are predicted due to limited experimentally determined data for this specific compound.

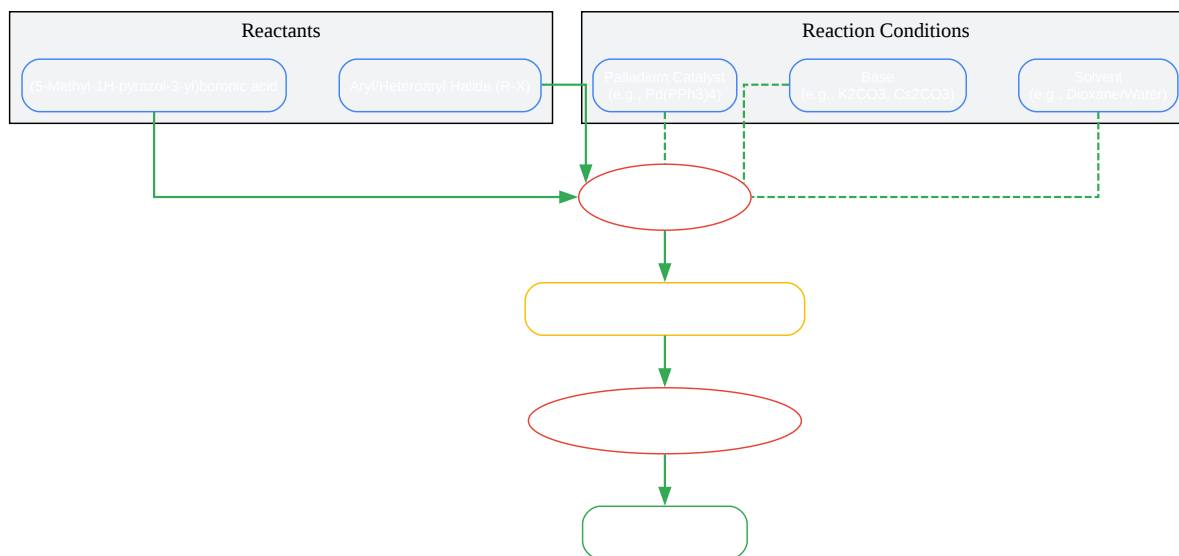
Property	Value	Source
CAS Number	1163248-54-1	[1] [2]
Molecular Formula	C4H7BN2O2	[1] [2]
Molecular Weight	125.92 g/mol	[1] [2] [3]
Purity	Typically ≥95%	[1]
Storage Temperature	2-8 °C	[1]
Physical Form	Solid	
SMILES	<chem>CC1=CC(=NN1)B(O)O</chem>	[1]

Applications in Synthetic Chemistry

The primary application of **(5-Methyl-1H-pyrazol-3-yl)boronic acid** is as a reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules from simpler precursors. The pyrazole motif is a common feature in many biologically active compounds, making this boronic acid a valuable tool in the synthesis of potential drug candidates.

Role as a Synthetic Building Block

The following diagram illustrates the role of **(5-Methyl-1H-pyrazol-3-yl)boronic acid** as a versatile building block in the synthesis of more complex, potentially bioactive molecules via Suzuki-Miyaura cross-coupling.



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Synthetic utility of **(5-Methyl-1H-pyrazol-3-yl)boronic acid**.

Experimental Protocols

The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a pyrazole boronic acid. Researchers should optimize the conditions for their specific substrates.

General Procedure for Suzuki-Miyaura Coupling

Materials:

- **(5-Methyl-1H-pyrazol-3-yl)boronic acid** (1.0 equiv)

- Aryl or heteroaryl halide (e.g., bromide or iodide) (1.2 equiv)
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.05 equiv)
- Base (e.g., Potassium carbonate, K₂CO₃ or Cesium carbonate, Cs₂CO₃) (2.0 equiv)
- Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)
- Water (degassed)

Workflow Diagram:



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General workflow for a Suzuki-Miyaura coupling experiment.

Procedure:

- To a reaction vessel, add **(5-Methyl-1H-pyrazol-3-yl)boronic acid**, the aryl/heteroaryl halide, and the base.
- Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.
- Add the anhydrous solvent and degassed water to the reaction vessel.
- Add the palladium catalyst to the mixture under a positive pressure of the inert gas.
- Heat the reaction mixture to the desired temperature (typically between 80-100 °C) and stir for the required time (can range from a few hours to overnight).
- Monitor the reaction progress by an appropriate method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- Upon completion, cool the reaction to room temperature.
- Quench the reaction, for example, by adding water or a saturated aqueous solution of ammonium chloride.
- Extract the product into an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired coupled product.
- Characterize the final product using spectroscopic methods like NMR and Mass Spectrometry to confirm its identity and purity.

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